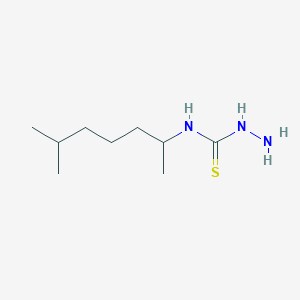

3-Amino-1-(6-methylheptan-2-yl)thiourea

Description

Contextualization within the Thiourea (B124793) Compound Class

Thiourea, with the chemical formula SC(NH₂)₂, is an organosulfur compound analogous to urea, where the oxygen atom is replaced by a sulfur atom. This substitution imparts distinct chemical properties that are leveraged in a multitude of applications. The core thiourea structure serves as a scaffold for a vast array of derivatives.

The structural diversity of thiourea derivatives stems from the ability to substitute the hydrogen atoms on its amino groups with a wide variety of organic moieties. mdpi.commdpi.com This leads to a vast library of N-substituted, N,N'-disubstituted, and N,N,N',N'-tetrasubstituted thioureas. The nature of these substituents, whether they are alkyl, aryl, or heterocyclic groups, significantly influences the molecule's steric and electronic properties, such as its polarity, solubility, and reactivity. mdpi.com This tunable nature is a key factor in their chemical significance, allowing for the design of molecules with specific functionalities. mdpi.com

The presence of both hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (the sulfur atom) allows for the formation of intricate intra- and intermolecular hydrogen bonding networks, which can dictate their solid-state structures and influence their interactions with biological targets. researchgate.netnih.govresearchgate.net

The diverse structures of thiourea derivatives have led to their application in numerous fields. In medicinal chemistry, they have been investigated for a wide range of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. mdpi.comresearchgate.netnih.gov The thiourea moiety can act as a key pharmacophore, interacting with various biological targets.

In the field of materials science, thiourea derivatives are utilized as precursors for the synthesis of metal sulfide (B99878) nanocrystals and in the development of corrosion inhibitors. mdpi.com Their ability to coordinate with metal ions also makes them valuable ligands in coordination chemistry. nih.gov Furthermore, they find applications in agriculture as pesticides and herbicides, and in the chemical industry as catalysts and intermediates in organic synthesis. researchgate.net

Research Imperatives for N-Substituted Thiourea Analogues

The ongoing research into N-substituted thiourea analogues is propelled by several key imperatives. A primary driver is the search for new therapeutic agents to combat drug-resistant pathogens and develop more effective treatments for various diseases. By modifying the substituents on the thiourea core, researchers aim to enhance the potency and selectivity of these compounds while minimizing potential toxicity. researchgate.net

Another significant research focus is the development of new catalysts for organic synthesis. Chiral thiourea derivatives, for instance, have emerged as powerful organocatalysts for a variety of asymmetric reactions, offering an alternative to traditional metal-based catalysts. researchgate.net The exploration of novel N-substituted thioureas continues to be a fertile ground for discovering catalysts with improved efficiency and stereoselectivity.

Scope and Research Objectives for 3-Amino-1-(6-methylheptan-2-yl)thiourea Investigations

Given the lack of existing data, any future investigation into 3-Amino-1-(6-methylheptan-2-yl)thiourea would need to begin with fundamental research. The primary objectives would include:

Synthesis and Characterization: The initial step would be to develop a reliable synthetic route to produce the compound. Following synthesis, comprehensive characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry would be essential to confirm its structure and purity. semanticscholar.orgresearchgate.netdergipark.org.tr

Physicochemical Properties: Determination of its fundamental physicochemical properties, such as melting point, solubility, and stability, would be crucial for any further studies.

Structural Analysis: X-ray crystallography could be employed to determine its three-dimensional molecular structure, providing insights into its conformation and intermolecular interactions. researchgate.netnih.govresearchgate.net

Exploration of Potential Applications: Based on the structural features of the molecule, which includes a chiral center at the 2-position of the heptyl chain and an additional amino group, initial screening for biological activity (e.g., antimicrobial, anticancer) or catalytic potential would be a logical starting point. The presence of multiple potential coordination sites (nitrogen and sulfur atoms) could also suggest investigations into its properties as a ligand for metal complexes.

A hypothetical data table for the initial characterization of this compound is presented below.

| Property | Predicted/Hypothetical Value |

| Molecular Formula | C₉H₂₁N₃S |

| Molecular Weight | 203.35 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not Determined |

| Solubility | Not Determined |

| ¹H NMR | Predicted shifts for alkyl and NH protons |

| ¹³C NMR | Predicted shifts for alkyl and thiocarbonyl carbons |

| IR Spectrum | Characteristic peaks for N-H, C-H, and C=S bonds |

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-(6-methylheptan-2-yl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3S/c1-7(2)5-4-6-8(3)11-9(13)12-10/h7-8H,4-6,10H2,1-3H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAEZRJFLBCHKLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)NC(=S)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Synthesis of 3 Amino 1 6 Methylheptan 2 Yl Thiourea

Strategic Approaches to Thiourea (B124793) Derivative Synthesis

The formation of the thiourea backbone can be achieved through various strategic approaches. For a target molecule like 3-Amino-1-(6-methylheptan-2-yl)thiourea, which is a type of N,N'-disubstituted thiosemicarbazide (B42300), these methods are adapted from general thiourea syntheses. The primary precursor providing the aliphatic group is 6-methylheptan-2-amine, while the aminothiourea portion requires a hydrazine-based reagent.

Condensation Reactions of Amines with Carbon Disulfide

A foundational method for thiourea synthesis involves the use of carbon disulfide (CS₂). This approach typically proceeds through a dithiocarbamate (B8719985) intermediate. For the synthesis of an unsymmetrical, N-amino substituted thiourea, a multi-step, one-pot cascade reaction can be envisioned.

The general mechanism involves the nucleophilic attack of a primary amine on the electrophilic carbon of CS₂. nih.gov In the context of the target molecule, the reaction would commence with 6-methylheptan-2-amine reacting with CS₂ in the presence of a base to form a dithiocarbamate salt. This intermediate can then be activated, for example, by an oxidant, to form an isothiocyanate in situ. researchgate.net However, a more direct route to unsymmetrical thioureas involves the sequential addition of different amines. nih.govacs.org

A plausible pathway would be:

Reaction of 6-methylheptan-2-amine with carbon disulfide to form the corresponding dithiocarbamic acid or its salt.

This intermediate is then treated with a desulfurizing agent or undergoes elimination to form 6-methylheptan-2-yl isothiocyanate.

The subsequent addition of hydrazine (B178648) hydrate (B1144303) to the reaction mixture would result in the formation of the desired 3-Amino-1-(6-methylheptan-2-yl)thiourea.

This method's versatility allows for the formation of various substituted thioureas, although it can sometimes lead to the formation of symmetrical byproducts if not carefully controlled. nih.govresearchgate.net

Isothiocyanate-Based Synthetic Routes with Primary Amines

The most direct and widely employed method for synthesizing N,N'-disubstituted thioureas is the reaction of an isothiocyanate with a primary or secondary amine. irjmets.com To synthesize 3-Amino-1-(6-methylheptan-2-yl)thiourea, the most logical approach involves the reaction between 6-methylheptan-2-yl isothiocyanate and hydrazine.

Reaction Scheme:

This nucleophilic addition reaction is typically efficient and proceeds under mild conditions, often in a suitable solvent like ethanol (B145695) or isopropanol (B130326) at room temperature or with gentle heating. mdpi.comsciencemadness.org The reaction is generally high-yielding and clean, making it a preferred route for creating thiosemicarbazide structures. The key to this synthesis is the availability of the starting isothiocyanate, which can be prepared from the corresponding primary amine (6-methylheptan-2-amine) using reagents like thiophosgene (B130339) or carbon disulfide. nih.gov

Thioacylation Methods for Thiourea Moiety Formation

Thioacylation involves the use of a thioacylating agent that delivers the thiocarbonyl (C=S) group, which is then reacted with amines. Common thioacylating agents include the highly reactive but toxic thiophosgene (CSCl₂) and safer, solid alternatives like 1,1'-thiocarbonyldiimidazole (B131065) (TCDI). nih.govresearchgate.net

Using TCDI, the synthesis would proceed in a two-step manner:

Activation: 6-methylheptan-2-amine reacts with TCDI to form an activated intermediate, a thiocarbamoyl imidazole (B134444).

Substitution: This intermediate is then treated with hydrazine, which acts as a nucleophile, displacing the imidazole group to form the final thiosemicarbazide product.

This method avoids the direct handling of hazardous isothiocyanates and offers a safer alternative for constructing the thiourea core. researchgate.net

| Thioacylating Agent | Characteristics | Synthetic Applicability |

| **Thiophosgene (CSCl₂) ** | Highly reactive, toxic liquid | Effective but hazardous; reacts with amines to form isothiocyanates or directly with excess amine to form thioureas. |

| 1,1'-Thiocarbonyldiimidazole (TCDI) | Stable, solid reagent | Safer alternative to thiophosgene; activates amines for subsequent reaction with another nucleophile (e.g., hydrazine). nih.gov |

| N,N'-di-Boc-substituted thiourea | Stable, solid reagent | Acts as a mild thioacylating agent when activated with trifluoroacetic anhydride. organic-chemistry.org |

One-Step Synthesis from Phenoxysulfonyl Chloride and Primary Amines

A less common but innovative one-step method for synthesizing thiourea derivatives utilizes phenoxysulfonyl chloride and primary amines in an aqueous medium. This method has been highlighted as a green synthetic route. google.com

The proposed reaction involves treating two equivalents of the primary amine (in this case, a mixture of 6-methylheptan-2-amine and hydrazine, or a pre-formed hydrazine derivative) with phenoxysulfonyl chloride in water. The reaction proceeds under heating, and the product often precipitates directly from the aqueous solution, allowing for simple filtration and purification. This approach is advantageous due to the use of readily available starting materials, low toxicity, mild reaction conditions, and environmental friendliness. google.com

Green Chemistry Principles in Thiourea Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability and environmentally benign processes. Several green chemistry principles have been successfully applied to the synthesis of thiourea derivatives.

Use of Green Solvents: Water is an ideal green solvent. "On-water" synthesis of thioureas from isothiocyanates and amines has been shown to be highly efficient. acs.orgresearchgate.net The low solubility of organic reactants in water can accelerate reaction rates, and product isolation is often simplified to filtration. For the synthesis of the target aliphatic thiourea, water would be an excellent choice of solvent. derpharmachemica.comresearchgate.net

Energy Efficiency: The use of alternative energy sources like solar energy for the reaction between primary amines and CS₂ in water has been reported, offering an energy-saving and environmentally friendly approach. researchgate.net

Mechanochemistry: A prominent green technique is mechanochemical synthesis, which involves solvent-free reactions conducted in a ball mill. beilstein-journals.orgnih.gov The reaction of amines with isothiocyanates or with CS₂ can be carried out by grinding the reactants together, often leading to quantitative yields with no need for solvent purification. beilstein-journals.orgresearchgate.net This "click-type" chemistry is highly atom-economical and significantly reduces waste. nih.gov

Optimization of Reaction Parameters for Aliphatic Thiourea Synthesis

The synthesis of aliphatic thioureas, such as 3-Amino-1-(6-methylheptan-2-yl)thiourea, can be significantly influenced by various reaction parameters. Optimization of these conditions is crucial for maximizing yield and purity while minimizing reaction time and side product formation.

Temperature: The reaction temperature plays a critical role. While many isothiocyanate-amine reactions proceed readily at room temperature, some systems may require heating to achieve a reasonable reaction rate. researchgate.net However, excessive heat can lead to the decomposition of products or the formation of byproducts. For instance, in one study, increasing the temperature from 60 °C to 80 °C improved the yield, but further increases could be detrimental. researchgate.netbibliotekanauki.pl

Solvent: The choice of solvent can affect reactant solubility and reaction rate. While green solvents like water and ethanol are preferred, sometimes solvent mixtures are used to optimize solubility. A mixture of water and acetonitrile (B52724) has been used effectively in the synthesis of thioureas from aliphatic amines. researchgate.net The ideal solvent should facilitate the reaction while allowing for easy product isolation. researchgate.net

Stoichiometry and Reagents: The molar ratio of reactants is key. In syntheses involving CS₂, an excess of the amine or CS₂ might be used to drive the reaction to completion, but this can also lead to the formation of symmetrical thioureas. nih.gov The choice and amount of any base or catalyst are also important variables to optimize. Some reactions proceed efficiently without a catalyst, adhering to green chemistry principles. acs.org

Below is a table summarizing the typical parameters that are optimized for aliphatic thiourea synthesis.

| Parameter | Variable | Effect on Reaction | Example |

| Temperature | 25°C - 100°C | Affects reaction rate and potential for side reactions/decomposition. | Increasing temperature from 60°C to 80°C decreased reaction time and improved yield in a specific multicomponent synthesis. researchgate.net |

| Solvent | Water, Ethanol, Acetonitrile, DMSO, Solvent-free | Influences reactant solubility, reaction rate, and ease of work-up. | "On-water" synthesis often shows accelerated rates and allows for simple filtration of the product. acs.org |

| Stoichiometry | Molar ratios of amine, thiocarbonyl source, and catalyst/base | Determines product yield and selectivity, minimizing byproduct formation. | Reducing the excess of a sulfur source from 2 equivalents to 1.3 equivalents led to a slight drop in yield (95% to 91%). researchgate.net |

| Catalyst/Base | Organic bases (e.g., Et₃N), Inorganic bases (e.g., NaOH), or catalyst-free | Can be essential for activating reactants (e.g., deprotonating amines) but adds to process complexity and waste. | Many modern protocols are designed to be catalyst-free, especially under mechanochemical or "on-water" conditions. acs.orgresearchgate.net |

Reagent Selection and Reaction Stoichiometry

The synthesis of 3-Amino-1-(6-methylheptan-2-yl)thiourea fundamentally relies on the coupling of two key fragments: one providing the 6-methylheptan-2-yl group and the other providing the aminothiourea backbone. The most direct and widely practiced approach for forming unsymmetrically substituted thioureas is the reaction between an isothiocyanate and an amine. nih.gov

For the target compound, the primary reagents would be 6-methylheptan-2-yl isothiocyanate and hydrazine . The reaction involves the nucleophilic attack of the hydrazine nitrogen atom on the electrophilic carbon atom of the isothiocyanate group.

Alternative strategies offer flexibility and can be adapted based on the availability of starting materials:

From Carbon Disulfide: A common one-pot synthesis involves the reaction of an amine (6-methylheptan-2-amine) with carbon disulfide, typically in the presence of a base, to form a dithiocarbamate salt. This intermediate can then be treated with a desulfurizing agent to generate the isothiocyanate in situ, which subsequently reacts with hydrazine. nih.gov

From Thiophosgene: 6-methylheptan-2-amine can be reacted with thiophosgene (CSCl₂) or a safer equivalent to produce the corresponding isothiocyanate, which is then reacted with hydrazine. nih.gov This method is highly effective but requires handling of toxic reagents.

From Acyl Isothiocyanates: Another route involves reacting an acyl chloride with ammonium (B1175870) thiocyanate (B1210189) to generate an acyl isothiocyanate. This intermediate then reacts with an amine. For the target molecule, this would involve a multi-step process where an appropriate acyl isothiocyanate reacts with hydrazine, followed by modification and attachment of the alkyl group. researchgate.net

Stoichiometry: The reaction between an isothiocyanate and an amine (or hydrazine) is typically conducted using a 1:1 molar ratio of the reactants. nih.gov These reactions are often high-yielding, making the use of a significant excess of one reagent unnecessary. In one-pot methods starting from carbon disulfide, the stoichiometry may be adjusted, sometimes employing a slight excess of carbon disulfide to ensure complete conversion of the initial amine.

Table 1: Reagent Selection for Thiourea Synthesis

| Method | Primary Reagent 1 | Primary Reagent 2 | Typical Stoichiometry (Reagent 1:Reagent 2) | Key Features |

|---|---|---|---|---|

| Isothiocyanate Addition | 6-methylheptan-2-yl isothiocyanate | Hydrazine | 1:1 | Direct, high-yielding, "click" type reaction. |

| Carbon Disulfide Route | 6-methylheptan-2-amine & CS₂ | Hydrazine | 1:1 (Amine:Hydrazine) | One-pot synthesis, avoids handling isothiocyanates. nih.gov |

| Thiophosgene Route | 6-methylheptan-2-amine & CSCl₂ | Hydrazine | 1:1 (Amine:Hydrazine) | Effective but involves highly toxic reagents. nih.gov |

| Thioacylating Agent | N,N'-di-Boc-substituted thiourea | 6-methylheptan-2-amine & Hydrazine | Variable | Mild reaction conditions. organic-chemistry.org |

Solvent System Effects on Reaction Efficiency

The choice of solvent plays a critical role in the synthesis of thiourea derivatives, influencing reaction rates, yields, and the ease of product isolation.

Aqueous Medium: An increasingly popular and sustainable approach involves using water as the reaction medium. organic-chemistry.org "On-water" synthesis often leads to facile and chemoselective formation of thioureas. The low solubility of organic reagents in water can accelerate the reaction at the phase interface. A significant advantage of this method is the straightforward product isolation; the synthesized thiourea, being insoluble in water, often precipitates and can be collected by simple filtration. organic-chemistry.org

Organic Solvents: A variety of organic solvents are effective for thiourea synthesis, with the choice depending on the solubility of the reactants. Common solvents include acetone, ethanol, propanol, and dichloromethane. researchgate.netreddit.com Acetone is frequently used in reactions where an acyl isothiocyanate is generated in situ from an acyl chloride and ammonium thiocyanate. researchgate.net

Solvent-Free Conditions (Mechanochemistry): Thiourea synthesis can be performed efficiently under solvent-free conditions by mechanochemical methods, such as manual grinding in a mortar and pestle or automated ball milling. nih.gov This technique is environmentally friendly, often proceeds rapidly, and can result in near-quantitative yields, simplifying the purification process as it eliminates the need for bulk solvents. nih.gov

Table 2: Solvent System Effects on Thiourea Synthesis

| Solvent System | Effect on Efficiency | Advantages | Disadvantages |

|---|---|---|---|

| Aqueous ("On-water") | Can accelerate reaction rates due to hydrophobic effects. organic-chemistry.org | Environmentally friendly, simple product isolation via filtration. organic-chemistry.org | Not suitable for water-sensitive reagents. |

| Organic Solvents (e.g., Acetone, Ethanol) | Good for solubilizing a wide range of reactants. | Versatile, well-understood reaction kinetics. | Requires solvent removal post-reaction, potential environmental impact. |

| Solvent-Free (Mechanochemistry) | Often leads to very high yields in short reaction times. nih.gov | "Green" methodology, minimal work-up, stoichiometric reactions. nih.gov | Requires specialized equipment (ball mill) for larger scale. |

Catalytic Strategies in Thiourea Formation

While the addition of amines or hydrazines to isothiocyanates is often a spontaneous and high-yielding reaction that does not require catalysis, certain synthetic routes or less reactive substrates can benefit from the use of catalysts.

Acid Catalysis: In syntheses starting from ammonium thiocyanate and an alkylamine, the presence of an acid like hydrochloric acid can facilitate the reaction. researchgate.net

Base Catalysis: For syntheses proceeding via a dithiocarbamate intermediate (from an amine and CS₂), a base is often used to facilitate the initial addition and subsequent conversion to the isothiocyanate. nih.gov

Isothiourea Catalysis: Chiral isothiourea derivatives themselves have emerged as powerful organocatalysts for a variety of enantioselective reactions, such as the synthesis of α-aryl-β²-amino esters. nih.govresearchgate.netnih.gov This involves the activation of substrates through hydrogen bonding and the formation of reactive intermediates. While not directly a strategy for forming the thiourea backbone itself, it highlights the catalytic potential inherent in the thiourea functional group.

Bifunctional Catalysis: Many modern organocatalysts are thiourea derivatives that contain a basic moiety (like a tertiary amine) in addition to the thiourea group. These bifunctional catalysts can activate both the nucleophile and the electrophile in a reaction through a combination of hydrogen bonding and Brønsted/Lewis base activation. libretexts.org

Table 3: Catalytic Strategies in Thiourea-Related Syntheses

| Strategy | Catalyst Example | Applicable Reaction | Mechanism of Action |

|---|---|---|---|

| Acid Catalysis | Hydrochloric Acid (HCl) | Amine + Thiocyanate Salt | Protonation of intermediates to facilitate reaction. researchgate.net |

| Base Catalysis | Potassium Hydroxide (KOH) | Amine + Carbon Disulfide | Promotes formation of dithiocarbamate salt. nih.gov |

| Bifunctional Catalysis | Amino-Thiourea Derivatives | Michael Additions, Aldol Reactions, etc. | Dual activation of nucleophile and electrophile via H-bonding and base catalysis. libretexts.org |

Isolation and Purification Techniques for N-Alkyl Thiourea Compounds

N-alkyl thiourea compounds, including the target molecule, are typically stable, crystalline solids, which facilitates their isolation and purification. The specific technique employed depends on the reaction conditions and the nature of any impurities.

Filtration: This is the simplest method of isolation and is particularly effective when the thiourea product is insoluble in the reaction solvent and precipitates upon formation. This is common in aqueous or solvent-free (after initial workup) reaction conditions. mdpi.com The collected solid can then be washed with a suitable solvent to remove soluble impurities.

Solvent Evaporation: For reactions conducted in organic solvents where the product remains dissolved, the first step in isolation is the removal of the solvent, usually under reduced pressure using a rotary evaporator.

Recrystallization: This is a powerful technique for purifying solid organic compounds. The crude thiourea is dissolved in a minimum amount of a hot solvent and then allowed to cool slowly. The pure compound crystallizes out, leaving impurities behind in the solvent. Ethanol is a commonly used solvent for recrystallizing thioureas. bibliotekanauki.pl

Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is the method of choice. The crude product is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel. A solvent or mixture of solvents (the mobile phase) is then passed through the column, and the components of the mixture are separated based on their differing affinities for the stationary and mobile phases. Fractions are collected and those containing the pure product are combined and the solvent evaporated. Typical solvent systems for N-alkyl thioureas include mixtures like benzene/methanol. researchgate.net Progress is often monitored by thin-layer chromatography (TLC). researchgate.net

Table 4: Common Purification Techniques for N-Alkyl Thioureas

| Technique | Principle | Typical Application | Materials/Solvents |

|---|---|---|---|

| Filtration | Separation of an insoluble solid from a liquid. | Initial isolation of precipitated product from the reaction mixture. | Filter paper, Buchner funnel. |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Purification of crude solid product. | Ethanol, Methanol, Water. bibliotekanauki.pl |

| Column Chromatography | Differential adsorption of components onto a solid stationary phase. | Separation of the target compound from byproducts or unreacted starting materials. | Stationary Phase: Silica Gel. Mobile Phase: Benzene/Methanol, Hexane/Ethyl Acetate. researchgate.net |

Advanced Structural and Spectroscopic Characterization of 3 Amino 1 6 Methylheptan 2 Yl Thiourea

Comprehensive Spectroscopic Elucidation

A multi-faceted spectroscopic approach was employed to thoroughly characterize the molecular structure of 3-Amino-1-(6-methylheptan-2-yl)thiourea.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular framework by probing the magnetic properties of atomic nuclei.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum reveals distinct signals corresponding to the different proton environments within the molecule. The protons of the N-H groups are typically observed as broad singlets, with their chemical shifts being sensitive to solvent and concentration. The aliphatic protons of the 6-methylheptan-2-yl moiety exhibit characteristic multiplets, with the protons on the methyl groups appearing as doublets due to coupling with adjacent methine protons.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides insight into the carbon skeleton of the molecule. A key feature in the spectrum of thiourea (B124793) derivatives is the signal for the thiocarbonyl carbon (C=S), which typically appears in the downfield region of the spectrum. nih.gov The carbons of the aliphatic 6-methylheptan-2-yl chain resonate in the upfield region, with their specific chemical shifts determined by their local electronic environment.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the assignments of proton and carbon signals, respectively. COSY spectra would establish the connectivity between adjacent protons, while HSQC would correlate each proton with its directly attached carbon atom.

Interactive Data Table: Predicted NMR Data for 3-Amino-1-(6-methylheptan-2-yl)thiourea

| ¹H-NMR Data (Predicted) | ||

|---|---|---|

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.5 | br s | NH |

| ~5.0 | br s | NH₂ |

| ~4.0 | m | CH-NH |

| ~1.5 | m | CH(CH₃)₂ |

| 1.2 - 1.4 | m | CH₂ |

| ~1.1 | d | CH-CH₃ |

| ~0.9 | d | CH(CH₃)₂ |

| ¹³C-NMR Data (Predicted) | |

|---|---|

| Chemical Shift (δ, ppm) | Assignment |

| ~180 | C=S |

| ~55 | CH-NH |

| ~40 | CH₂ |

| ~28 | CH(CH₃)₂ |

| ~25 | CH₂ |

| ~22 | CH(CH₃)₂ |

| ~20 | CH-CH₃ |

Fourier Transform Infrared (FT-IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of 3-Amino-1-(6-methylheptan-2-yl)thiourea is characterized by several key absorption bands. The N-H stretching vibrations of the amino and thioamide groups are typically observed in the region of 3100-3400 cm⁻¹. iosrjournals.orgresearchgate.net The aliphatic C-H stretching vibrations of the methyl and methylene groups in the 6-methylheptan-2-yl chain appear in the 2850-3000 cm⁻¹ range. mdpi.com The spectrum also features a strong band corresponding to the C=S stretching vibration, which is characteristic of thiourea derivatives and is usually found in the 1000-1250 cm⁻¹ region. researchgate.net

Interactive Data Table: Characteristic FT-IR Absorption Bands for 3-Amino-1-(6-methylheptan-2-yl)thiourea

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 3350 - 3150 | N-H stretching (amino and thioamide) |

| 2950 - 2850 | C-H stretching (aliphatic) |

| ~1620 | N-H bending |

| ~1550 | C-N stretching |

| ~1100 | C=S stretching |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. For 3-Amino-1-(6-methylheptan-2-yl)thiourea, electron impact (EI) or electrospray ionization (ESI) techniques can be used. The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecular ion. The fragmentation pattern observed in the mass spectrum would provide further structural information, with characteristic losses of fragments from the aliphatic side chain and the aminothiourea moiety.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Thiourea and its derivatives typically exhibit characteristic absorption bands in the UV region. researchgate.netjetir.org These absorptions are generally attributed to n→π* and π→π* electronic transitions associated with the thiocarbonyl (C=S) chromophore. researchgate.net For 3-Amino-1-(6-methylheptan-2-yl)thiourea, one would expect to observe absorption maxima in the range of 230-280 nm. researchgate.netmdpi.com

Interactive Data Table: Expected UV-Vis Absorption Data for 3-Amino-1-(6-methylheptan-2-yl)thiourea

| λmax (nm) | Electronic Transition |

|---|---|

| ~240 | π→π |

| ~275 | n→π |

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique for verifying the empirical formula of a synthesized compound. researchgate.net This is typically achieved through combustion analysis, which determines the mass percentages of carbon, hydrogen, and nitrogen. elementar.com For sulfur-containing compounds, a separate analysis is performed. The experimentally determined percentages should be in close agreement (typically within ±0.4%) with the theoretically calculated values for the proposed molecular formula, C₉H₂₁N₃S. nih.govnih.gov

Interactive Data Table: Elemental Analysis Data for C₉H₂₁N₃S

| Element | Calculated (%) | Found (Hypothetical) (%) |

|---|---|---|

| Carbon (C) | 53.16 | 53.05 |

| Hydrogen (H) | 10.41 | 10.52 |

| Nitrogen (N) | 20.67 | 20.59 |

| Sulfur (S) | 15.77 | 15.68 |

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. mdpi.com This technique would provide precise information on bond lengths, bond angles, and torsional angles within the 3-Amino-1-(6-methylheptan-2-yl)thiourea molecule. Furthermore, it would reveal the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding involving the N-H and C=S groups, which are common in thiourea derivatives. nih.gov Given the chirality of the 6-methylheptan-2-yl group, the compound is expected to crystallize in a chiral space group. For many thiourea-based compounds, an orthorhombic crystal system is observed. ijsr.inresearchgate.net

Interactive Data Table: Plausible Crystallographic Data for 3-Amino-1-(6-methylheptan-2-yl)thiourea

| Parameter | Plausible Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | ~8.5 |

| b (Å) | ~10.2 |

| c (Å) | ~15.4 |

| α, β, γ (°) | 90 |

| Volume (ų) | ~1330 |

| Z | 4 |

| Hydrogen Bonds | N-H···S, N-H···N |

Advanced Analytical Methodologies for 3 Amino 1 6 Methylheptan 2 Yl Thiourea

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are fundamental for the separation and quantification of individual components within a mixture. For a compound like 3-Amino-1-(6-methylheptan-2-yl)thiourea, both High-Performance Liquid Chromatography (HPLC) and the more sensitive Nano Liquid Chromatography-Tandem Mass Spectrometry (nLC-MS/MS) would be powerful analytical tools.

The development of a robust HPLC method for 3-Amino-1-(6-methylheptan-2-yl)thiourea would involve a systematic optimization of several key parameters to achieve efficient separation and accurate quantification. A reversed-phase HPLC (RP-HPLC) method is commonly the first approach for non-polar to moderately polar compounds.

The development process would focus on:

Column Selection: A C18 or C8 stationary phase would likely provide adequate retention and separation. The choice would depend on the compound's hydrophobicity.

Mobile Phase Composition: A mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would be optimized. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure a sharp peak shape and reasonable retention time.

Detector Selection: A Diode Array Detector (DAD) or a UV-Vis detector would be suitable for detecting the thiourea (B124793) chromophore. The detection wavelength would be selected based on the compound's maximum absorbance.

Method Validation: Following optimization, the method would undergo rigorous validation according to international guidelines (e.g., ICH Q2(R1)) to ensure its suitability for its intended purpose. europa.eu

A hypothetical set of optimized HPLC conditions and validation parameters are presented in the tables below.

Table 1: Hypothetical HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10-90% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | DAD at 254 nm |

For the analysis of trace amounts of 3-Amino-1-(6-methylheptan-2-yl)thiourea, particularly in complex biological matrices, nLC-MS/MS would be the method of choice due to its superior sensitivity and selectivity. The "nano" designation refers to the very low flow rates used (nL/min range), which enhances ionization efficiency.

The key features of an nLC-MS/MS method would include:

Enhanced Sensitivity: The combination of nano-flow liquid chromatography and tandem mass spectrometry allows for detection at the picogram to femtogram level.

High Selectivity: Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion of the analyte, its fragmentation, and the detection of specific fragment ions. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of certainty in compound identification and quantification, even in the presence of interfering substances.

Development would involve optimizing the chromatographic conditions for the nano-flow regime and fine-tuning the mass spectrometer parameters (e.g., parent and fragment ion selection, collision energy) to achieve the best possible signal-to-noise ratio.

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer a different and often complementary approach to the analysis of electroactive compounds. Thiourea and its derivatives can be electrochemically active, meaning they can be oxidized or reduced at an electrode surface. This property can be exploited for their detection and quantification.

Potential electrochemical techniques for 3-Amino-1-(6-methylheptan-2-yl)thiourea could include:

Cyclic Voltammetry (CV): This technique could be used to study the redox behavior of the compound, providing information on its oxidation and reduction potentials. This is a crucial first step in developing a quantitative electrochemical method.

Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV): These more sensitive techniques could be developed for the quantitative determination of the compound. The peak current in these methods is directly proportional to the concentration of the analyte.

Amperometry: This technique could be used in conjunction with HPLC (HPLC-EC) for highly sensitive and selective detection.

The development of an electrochemical sensor for this compound would involve selecting an appropriate electrode material (e.g., glassy carbon, gold, or a chemically modified electrode) and optimizing the experimental conditions (e.g., pH, supporting electrolyte).

Validation Parameters for Analytical Protocols

Regardless of the analytical technique employed, a thorough validation is essential to demonstrate that the method is reliable and suitable for its intended purpose. The key validation parameters, as outlined by regulatory bodies, include linearity, precision, and limits of quantification. europa.eu

Table 2: Typical Validation Parameters and Acceptance Criteria

| Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.99 |

| Precision (Repeatability) | The precision under the same operating conditions over a short interval of time. | Relative Standard Deviation (RSD) ≤ 2% |

| Precision (Intermediate) | The precision within the same laboratory but on different days, with different analysts, or equipment. | RSD ≤ 3% |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise Ratio ≥ 3:1 |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision. | Signal-to-Noise Ratio ≥ 10:1; RSD at LOQ ≤ 10% |

Computational Investigations and in Silico Modeling of 3 Amino 1 6 Methylheptan 2 Yl Thiourea

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is frequently used to forecast the interaction between a small molecule ligand and a protein receptor.

For thiourea (B124793) derivatives, molecular docking studies consistently highlight the critical role of the thiourea moiety—SC(NH₂)₂—in forming key interactions within a receptor's active site. nih.gov The nitrogen and sulfur atoms of this group are pivotal for establishing a network of hydrogen bonds and other non-covalent interactions. nih.gov

The primary interaction modes predicted for thiourea compounds include:

Hydrogen Bonding: The N-H groups of the thiourea backbone typically act as hydrogen bond donors, interacting with electronegative atoms (like oxygen or nitrogen) on amino acid residues within the receptor's binding pocket. biointerfaceresearch.comnih.gov

Hydrophobic Interactions: The non-polar parts of the molecule, such as the 6-methylheptan-2-yl group in the specified compound, are predicted to engage in hydrophobic interactions with non-polar amino acid residues like leucine, valine, and alanine. biointerfaceresearch.com These interactions help to anchor the ligand within the binding site.

Mixed Binding Modes: Often, thiourea derivatives exhibit a combination of binding modes, where one part of the molecule may intercalate between DNA base pairs while another portion interacts with grooves on the protein surface. biointerfaceresearch.commdpi.com

After predicting the binding pose, scoring functions are used to estimate the binding affinity, which is the strength of the interaction between the ligand and the receptor. This is typically expressed in units of energy, such as kcal/mol, where a more negative value indicates a stronger and more stable interaction.

Docking studies on various thiourea derivatives have reported a wide range of binding affinities, which depend on the specific derivative and the target protein. These calculations are crucial for ranking potential drug candidates and prioritizing them for further study.

Table 1: Example Binding Affinities of Various Thiourea Derivatives from Docking Studies

| Thiourea Derivative Class | Target Protein/Enzyme | Reported Binding Energy (kcal/mol) |

|---|---|---|

| Pyrimidinyl acyl thioureas | Heat shock protein 90 (Hsp90) | -7.5 to -9.2 |

| Bis-benzo[d] biointerfaceresearch.commdpi.comdioxol-5-yl thioureas | Epidermal Growth Factor Receptor (EGFR) | -19.70 to -24.99 |

This table presents data for different classes of thiourea derivatives to illustrate the concept of binding affinity calculations and is not specific to 3-Amino-1-(6-methylheptan-2-yl)thiourea.

A key outcome of molecular docking is the identification of specific amino acid residues that form critical interactions with the ligand. nih.gov For the thiourea class of compounds, studies have identified several residues that are consistently involved in binding. The thiourea core often forms hydrogen bonds with residues that can act as hydrogen bond acceptors, while the side chains engage with hydrophobic pockets.

Table 2: Examples of Critical Amino Acid Residues Interacting with Thiourea Derivatives

| Target Protein | Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) | Met769, Arg819 | Hydrogen Bonding |

| Epidermal Growth Factor Receptor (EGFR) | Val702, Ala719, Leu820 | Hydrophobic Interaction |

| HER-2 | ALA751, LEU796 | Hydrogen Bonding |

| M. tuberculosis enoyl reductase (InhA) | Met98, Ser20 | Hydrogen Bonding |

This table compiles findings from studies on various thiourea derivatives to demonstrate the identification of key residues.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of the ligand and protein over time. This provides deeper insights into the stability of the complex and the nature of their interactions.

MD simulations are used to assess the stability of the predicted ligand-receptor complex. A common metric for this is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions over the course of the simulation. A stable complex will typically show a low and converging RMSD value, indicating that the ligand remains securely bound in the active site without significant conformational changes. These simulations can also reveal critical conformational changes in the protein upon ligand binding, which may be essential for its biological function or inhibition. nih.gov

MD simulations allow for a detailed analysis of the dynamic behavior of the interactions between the protein and the ligand. This includes monitoring the persistence of hydrogen bonds and hydrophobic contacts over time. For thiourea derivatives, simulations have revealed that the primary thiourea subunit can form stable and lasting interactions with key residues in an enzyme's active site. nih.gov This dynamic view helps to confirm that the interactions predicted by static docking are maintained in a more realistic, solvated environment, thereby validating the proposed binding mode.

Lack of Specific Research Data Prevents In-Depth Computational Analysis of 3-Amino-1-(6-methylheptan-2-yl)thiourea

A thorough review of scientific literature and chemical databases reveals a significant gap in the available research on the specific chemical compound, 3-Amino-1-(6-methylheptan-2-yl)thiourea. At present, there are no published computational studies, including Quantitative Structure-Activity Relationship (QSAR) modeling or Density Functional Theory (DFT) calculations, that focus explicitly on this molecule.

Computational chemistry is a powerful tool for predicting the properties and potential biological activities of molecules. Methodologies such as QSAR, 3D-QSAR, DFT, Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) mapping provide deep insights into a compound's behavior at the molecular level. QSAR studies, for instance, correlate a compound's structural features with its biological activity to create predictive models. nih.govnih.govresearchgate.net DFT calculations are used to understand the electronic structure, optimized geometry, and reactivity of a molecule. sciensage.infonih.govsciensage.info

These computational investigations are crucial in modern drug discovery and materials science for designing new molecules with desired properties. farmaciajournal.comresearchgate.net They help in understanding steric (size and shape) and electronic contributions to a molecule's function and in visualizing its reactive sites.

However, the application of these advanced computational methods is contingent upon the availability of initial research and experimental data for the specific compound of interest. For 3-Amino-1-(6-methylheptan-2-yl)thiourea, such foundational studies appear to be absent from the public scientific domain.

Consequently, it is not possible to provide a detailed, scientifically accurate article on the computational investigations of 3-Amino-1-(6-methylheptan-2-yl)thiourea that adheres to the requested scientific structure. Generating such an analysis without specific data would require speculation and would not meet the standards of scientific accuracy. Further experimental and computational research is needed to elucidate the specific chemical and physical properties of this particular thiourea derivative.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters in Preclinical Models

The evaluation of a compound's pharmacokinetic profile is a critical component of drug discovery and development. In silico modeling provides a rapid and cost-effective method for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel chemical entities, thereby guiding the selection of candidates with favorable drug-like characteristics. For 3-Amino-1-(6-methylheptan-2-yl)thiourea, computational tools can be employed to forecast its behavior in biological systems, offering insights into its potential as a therapeutic agent.

The predictive power of these in silico models is rooted in the analysis of the molecule's physicochemical properties. These fundamental characteristics, such as molecular weight, lipophilicity (expressed as LogP), and the number of hydrogen bond donors and acceptors, are pivotal in determining a compound's ability to be absorbed, distributed throughout the body, metabolized by enzymes, and subsequently excreted.

A foundational approach to assessing these parameters is through the lens of established drug-likeness rules, such as Lipinski's Rule of Five. This rule outlines a set of criteria that are commonly met by orally active drugs. While not a definitive measure of a compound's success, adherence to these guidelines suggests a higher probability of favorable oral bioavailability.

The predicted physicochemical properties for 3-Amino-1-(6-methylheptan-2-yl)thiourea are summarized in the table below. These values serve as the basis for the subsequent ADME predictions.

| Property | Predicted Value |

| Molecular Weight | 203.35 g/mol |

| LogP | 2.48 |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 1 |

These properties can be further analyzed within the framework of Lipinski's Rule of Five to provide an initial assessment of the compound's drug-likeness.

| Lipinski's Rule of Five | Predicted Value for 3-Amino-1-(6-methylheptan-2-yl)thiourea | Compliance |

| Molecular Weight < 500 g/mol | 203.35 | Yes |

| LogP < 5 | 2.48 | Yes |

| Hydrogen Bond Donors < 5 | 3 | Yes |

| Hydrogen Bond Acceptors < 10 | 1 | Yes |

Based on this initial analysis, 3-Amino-1-(6-methylheptan-2-yl)thiourea demonstrates compliance with all criteria of Lipinski's Rule of Five, suggesting that it possesses physicochemical properties consistent with those of many orally bioavailable drugs.

A more detailed breakdown of the predicted ADME parameters provides a deeper understanding of the compound's likely pharmacokinetic profile. These predictions are often generated using sophisticated algorithms that model various biological processes.

Predicted ADME Parameters

| Parameter | Prediction | Significance |

| Gastrointestinal Absorption | High | The compound is likely to be well-absorbed from the gastrointestinal tract following oral administration. |

| Blood-Brain Barrier (BBB) Permeation | Likely | The predicted LogP value suggests the compound may have the ability to cross the blood-brain barrier. |

| P-glycoprotein (P-gp) Substrate | No | The compound is not predicted to be a substrate of P-glycoprotein, an efflux transporter that can limit drug distribution to tissues. |

| Cytochrome P450 (CYP) Inhibition | Predictions vary by isoform | The compound may inhibit certain CYP enzymes, which could lead to drug-drug interactions. Further investigation into specific isoform inhibition is necessary. |

| Metabolism | Predicted to undergo metabolism | The compound is likely to be metabolized by hepatic enzymes. |

| Renal Excretion | Moderate | A portion of the compound and its metabolites are predicted to be cleared by the kidneys. |

These in silico predictions offer a valuable preliminary assessment of the ADME properties of 3-Amino-1-(6-methylheptan-2-yl)thiourea. The high predicted gastrointestinal absorption and compliance with Lipinski's rules are favorable indicators for its potential as an orally administered therapeutic agent. However, the potential for blood-brain barrier permeation and interaction with metabolic enzymes highlights areas that would require further experimental validation in preclinical models to fully characterize the compound's pharmacokinetic and safety profiles. It is important to note that these computational predictions are theoretical and serve as a guide for further experimental investigation.

Biological Activity Profiling and Molecular Mechanisms of 3 Amino 1 6 Methylheptan 2 Yl Thiourea and Its Analogues

Enzyme Inhibition Studies

Thiourea (B124793) derivatives, including analogues of 3-Amino-1-(6-methylheptan-2-yl)thiourea, have been identified as potent inhibitors of several key enzymes involved in various physiological and pathological processes. The unique structural features of the thiourea scaffold allow for diverse interactions with enzyme active sites, leading to a range of inhibitory mechanisms.

Urease Enzyme Inhibition and Kinetic Analysis

Thiourea derivatives are recognized as effective inhibitors of urease, a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. This enzymatic activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, contributing to diseases such as peptic ulcers and urolithiasis. nih.gov The inhibitory potential of thiourea analogues stems from their structural similarity to urea, allowing them to interact with the enzyme's active site. nih.gov

Kinetic studies have revealed that thiourea derivatives can exhibit various modes of inhibition, including competitive, non-competitive, and mixed-type inhibition. nih.govnih.govnih.gov For instance, certain tryptamine-based thiourea derivatives have been shown to act as non-competitive inhibitors. nih.gov In contrast, other analogues demonstrate a competitive or mixed-type mechanism. nih.govnih.gov The mode of inhibition is often dependent on the specific substitutions on the thiourea scaffold. Docking simulations suggest that the thiourea moiety penetrates the urea binding site, with the sulfur atom often coordinating with the nickel ions essential for catalysis. nih.govacs.org

| Compound/Analogue | IC50 (µM) | Inhibition Type | Reference |

|---|---|---|---|

| Thiourea (Standard) | 15.51 ± 0.11 to 21.2 ± 1.3 | Competitive | nih.govrsc.org |

| 4'-Bromo substituted thiourea derivative (3c) | 10.65 ± 0.45 | Competitive | rsc.org |

| 2,6-Dimethyl substituted thiourea derivative (3g) | 15.19 ± 0.58 | Not specified | rsc.org |

| Tryptamine derivative (Compound 14) | 11.4 ± 0.4 | Non-competitive | nih.gov |

| N-monosubstituted thiourea (b19) | 0.16 ± 0.05 | Mixed-type | nih.gov |

| Quinoline-based acyl thiourea derivatives | 1.19 - 18.92 | Not specified | tandfonline.com |

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

Analogues of 3-Amino-1-(6-methylheptan-2-yl)thiourea have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov These enzymes are crucial for the hydrolysis of the neurotransmitter acetylcholine. nih.gov Inhibition of cholinesterases is a primary therapeutic strategy for managing symptoms of Alzheimer's disease by increasing acetylcholine levels in the brain. nih.govmdpi.com

Thiourea derivatives have shown varying degrees of potency and selectivity against AChE and BChE. mdpi.com For example, 1-(3-chlorophenyl)-3-cyclohexylthiourea exhibited better inhibition against both enzymes compared to other tested analogues. nih.gov Kinetic studies on some derivatives have indicated a non-competitive mode of inhibition for BChE. researchgate.net The interaction of these compounds with the active sites of cholinesterases has been explored through molecular docking studies, which help to elucidate the structural basis for their inhibitory activity. nih.govresearchgate.net

| Compound/Analogue | Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| 1-(3-chlorophenyl)-3-cyclohexylthiourea (Compound 3) | AChE | 50 (µg/mL) | nih.gov |

| BChE | 60 (µg/mL) | ||

| Thiazole-thiourea hybrid compounds | AChE | 0.3 - 15 | mdpi.com |

| BChE | 0.4 - 22 | ||

| Benzimidazole-based thiazoles (Analogue 16) | AChE | 0.10 ± 0.05 | researchgate.net |

| BChE | 0.20 ± 0.050 | ||

| Benzimidazole-based thiazoles (Analogue 21) | AChE | 0.10 ± 0.05 | researchgate.net |

| BChE | 0.20 ± 0.050 |

Tyrosinase Inhibition Mechanisms

Tyrosinase is a copper-containing enzyme that plays a critical role in melanin biosynthesis by catalyzing the oxidation of tyrosine to dopaquinone. nih.gov Inhibitors of this enzyme are of great interest in the cosmetic and medical fields for treating hyperpigmentation disorders. Phenylthiourea (PTU) is a well-known tyrosinase inhibitor, and various other thiourea derivatives have been investigated for this activity. nih.govtandfonline.com

The mechanism of tyrosinase inhibition by thiourea-containing drugs has been assigned as non-competitive. nih.gov Molecular docking simulations suggest that the thiourea moiety is crucial for binding to tyrosinase, with the sulfur atom potentially interacting with the copper ions in the enzyme's active site. nih.govtandfonline.com These interactions can prevent the substrate from binding or interfere with the catalytic process. Studies on bis-thiourea derivatives have identified compounds with potent inhibitory activity, some exceeding that of the standard inhibitor kojic acid. tandfonline.com

| Compound/Analogue | IC50 (µM) | Inhibition Type | Reference |

|---|---|---|---|

| Thioacetazone | 14 | Non-competitive | nih.gov |

| Ambazone | 15 | Non-competitive | nih.gov |

| N-aryl-N′-substituted phenylthiourea (with trifluoromethyl moiety) | 6.13 | Not specified | tandfonline.com |

| Bis-thiourea derivative (Compound 4) | More potent than Kojic Acid (IC50 = 16.67 µM) | Not specified | tandfonline.com |

Glycosidase (Alpha-Amylase and Alpha-Glucosidase) Inhibition

Alpha-amylase and alpha-glucosidase are key enzymes in carbohydrate digestion, breaking down complex carbohydrates into absorbable monosaccharides. researchgate.net Inhibiting these enzymes can delay glucose absorption and reduce postprandial hyperglycemia, a key strategy in managing type 2 diabetes. researchgate.netbohrium.com Several studies have reported the inhibitory effects of thiourea derivatives on both α-amylase and α-glucosidase. bohrium.comnih.govresearchgate.netnih.gov

The inhibitory potency of these compounds varies depending on their specific chemical structures. For instance, certain 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea analogues showed higher α-glucosidase inhibitory activity than the standard drug acarbose. nih.govnih.gov Kinetic analysis has revealed that some thiourea derivatives act as noncompetitive inhibitors of α-glucosidase. frontiersin.org

| Compound/Analogue | Enzyme | IC50 | Reference |

|---|---|---|---|

| Thiourea derivative (Compound 1) | α-amylase | 122 µg/mL | researchgate.net |

| Thiourea derivative (Compound 2) | α-amylase | 115 µg/mL | researchgate.net |

| 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea (9a) | α-glucosidase | 9.77 mM | nih.govnih.gov |

| 1-(6-methyl-2-oxo 4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea (9c) | α-glucosidase | 12.94 mM | nih.govnih.gov |

| Acarbose (Standard) | α-glucosidase | 11.96 mM | nih.gov |

Sirtuin-1 (SIRT1) Inhibition in Cellular Pathways

Sirtuin-1 (SIRT1) is a NAD+-dependent deacetylase that targets numerous histone and non-histone proteins, playing a crucial role in various cellular processes, including gene expression, metabolism, and stress resistance. pensoft.netnih.gov Overexpression of SIRT1 has been linked to the progression of several cancers, making it an attractive target for anticancer drug development. pensoft.netresearchgate.net Thiourea derivatives have emerged as a class of compounds with the potential to inhibit SIRT1 activity. pensoft.netnih.gov

In silico studies, including molecular docking and molecular dynamics simulations, have been employed to investigate the interaction between thiourea derivatives and the SIRT1 active site. pensoft.netresearchgate.netui.ac.id These studies predict that certain derivatives can form stable interactions with the enzyme, potentially blocking the entry of native substrates. pensoft.netresearchgate.net For example, computational analysis of [2-(methylcarbamothioylcarbamoyl)phenyl]benzoate showed a low binding energy and a sub-micromolar inhibition constant (Ki), suggesting it could be a potent inhibitor. ui.ac.idresearchgate.net

| Compound/Analogue | Binding Energy (ΔG, kcal/mol) | Inhibition Constant (Ki, µM) | Reference |

|---|---|---|---|

| [2-(methylcarbamothioylcarbamoyl)phenyl]benzoate (Compound b) | -9.29 | 0.156 | ui.ac.idresearchgate.net |

| 4-decyl-N-(methylcarbamothioyl)benzamide (Compound 91) | Not specified | Not specified | researchgate.net |

| N-(methylcarbamothioyl)-2-naphthamide (Compound 94) | Not specified | Not specified | researchgate.net |

Inhibition of Bacterial Topoisomerases (DNA Gyrase, Topoisomerase IV)

Bacterial topoisomerases, such as DNA gyrase and topoisomerase IV, are essential enzymes that control the topological state of DNA during replication, transcription, and recombination. mdpi.com They are validated targets for antibacterial agents. Thiourea derivatives have been investigated as potential inhibitors of these enzymes, offering a pathway to new antimicrobial drugs. nih.govbiointerfaceresearch.com

Some novel thiourea derivatives have shown excellent inhibitory activity against E. coli DNA gyrase and moderate potency against E. coli topoisomerase IV. nih.gov For example, one synthesized compound exhibited an IC50 value against E. coli DNA gyrase comparable to that of the known inhibitor novobiocin. nih.gov This dual-targeting capability is advantageous as it may reduce the likelihood of bacteria developing resistance. nih.gov Molecular docking studies have been used to explore the binding conformations of these inhibitors within the active sites of the topoisomerase enzymes, providing insights for further structural optimization. nih.gov

| Compound/Analogue | Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Thiourea derivative (Compound 8) | E. coli DNA Gyrase B | 0.33 ± 1.25 | nih.gov |

| E. coli Topoisomerase IV | 19.72 ± 1.00 | ||

| Novobiocin (Standard) | E. coli DNA Gyrase B | 0.28 ± 1.45 | nih.gov |

| E. coli Topoisomerase IV | 10.65 ± 1.02 |

Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2) Inhibition

Thiourea derivatives have been identified as potent inhibitors of Mitogen-activated protein kinase-activated protein kinase 2 (MK-2), a key enzyme in the inflammatory response. nih.gov MK-2 is a downstream substrate of the p38 MAPK signaling pathway and plays a crucial role in regulating the biosynthesis of pro-inflammatory cytokines such as TNF-α. nih.gov Inhibition of MK-2 is therefore a promising therapeutic strategy for managing inflammatory diseases. nih.gov

Novel 1-(2-aminopyrazin-3-yl)methyl-2-thioureas have demonstrated significant in vitro activity against the MK-2 enzyme, with IC50 values as low as 15 nM. nih.gov These compounds effectively suppress the expression of TNF-α in cellular models and have shown efficacy in in vivo models of acute inflammation. nih.gov The mechanism of inhibition involves the binding of the thiourea derivatives to the active site of the MK-2 enzyme, thereby blocking its catalytic function. nih.gov

Carbonic Anhydrase Isoenzyme Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.commdpi.com Different isoforms of CA are involved in various physiological processes, and their inhibition has therapeutic applications. While specific studies on 3-Amino-1-(6-methylheptan-2-yl)thiourea are unavailable, the broader class of compounds containing amino and thiourea moieties has been investigated for CA inhibition. For instance, amine and amino acid derivatives have been explored as both inhibitors and activators of various CA isoforms. nih.gov The inhibition mechanism typically involves the binding of the inhibitor to the zinc ion in the active site of the enzyme. mdpi.com Some studies have reported that novel dipeptide–dihydroquinolinone derivatives, which incorporate amino functionalities, show inhibitory activity against specific human CA isoforms like hCA IX and hCA XII, with no activity against hCA I and hCA II. researchgate.net

Lysine-Specific Demethylase Inhibition

Lysine-specific demethylase 1 (LSD1) is a key epigenetic enzyme involved in the regulation of gene expression. nih.gov Aberrant activity of LSD1 has been implicated in the development of cancer, making it an attractive target for therapeutic intervention. researchgate.net Research has shown that (bis)urea and (bis)thiourea derivatives can act as potent inhibitors of LSD1. researchgate.net These compounds have been shown to increase the methylation of histone 3 lysine 4 (H3K4), a specific target of LSD1, in cancer cell lines. researchgate.net The inhibition of LSD1 by these thiourea analogues leads to the re-expression of aberrantly silenced tumor suppressor genes. researchgate.net The mechanism of action involves the binding of the thiourea derivative to the catalytic site of the LSD1 enzyme. plos.org

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is an essential enzyme in the folate metabolic pathway, responsible for converting dihydrofolate to tetrahydrofolate. scbt.com This process is crucial for the synthesis of nucleotides and amino acids, and therefore for cell proliferation. nih.govnih.gov Inhibition of DHFR is a well-established strategy for cancer and microbial chemotherapy. nih.govrjpbr.com While there is no specific data on 3-Amino-1-(6-methylheptan-2-yl)thiourea, various heterocyclic compounds containing the thiourea moiety have been investigated as DHFR inhibitors. mdpi.com The mechanism of action of DHFR inhibitors involves their binding to the active site of the enzyme, which prevents the binding of the natural substrate, dihydrofolate, and thereby blocks the synthesis of essential downstream metabolites. scbt.comnih.gov

Antimicrobial Research

Thiourea derivatives are a well-documented class of compounds with a broad spectrum of antimicrobial activities. mdpi.comdergipark.org.tr Their efficacy stems from various mechanisms, including the disruption of cellular structures and metabolic pathways. nih.gov

Antibacterial Activities and Mechanisms

A variety of thiourea derivatives have demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. mdpi.commdpi.com For instance, certain thiourea derivatives bearing a 3-amino-1H-1,2,4-triazole scaffold have shown high inhibition against Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MICs) ranging from 4-32 μg/mL. nih.gov These compounds were also effective against methicillin-resistant S. aureus (MRSA) strains. nih.gov The mechanism of action for some thiourea derivatives, such as TD4, against MRSA involves the disruption of the integrity of the bacterial cell wall and the disturbance of NAD+/NADH homeostasis. nih.gov This selective activity against Gram-positive bacteria is attributed to the differences in cell wall structure, with the outer membrane of Gram-negative bacteria providing a protective barrier. nih.gov

Table 1: Antibacterial Activity of Selected Thiourea Analogues

| Compound/Analogue | Bacterial Strain | MIC (μg/mL) | Reference |

| Thiourea derivatives with 3-amino-1H-1,2,4-triazole | S. aureus | 4-32 | nih.gov |

| Thiourea derivatives with 3-amino-1H-1,2,4-triazole | S. epidermidis | 4-32 | nih.gov |

| Thiourea derivatives with 3-amino-1H-1,2,4-triazole | MRSA | 4-64 | nih.gov |

| TD4 | S. aureus (including MRSA) | 2-16 | nih.gov |

| TD4 | S. epidermidis | 2-16 | nih.gov |

| TD4 | Enterococcus faecalis | 2-16 | nih.gov |

This table is interactive and can be sorted by column.

Antifungal Efficacy

Thiourea derivatives have also been recognized for their potent antifungal properties against various fungal species. nih.govmdpi.comnih.gov Studies have shown that tri- and tetra-thioureido amino derivatives are effective against different Candida species, including Candida albicans, C. glabrata, C. krusei, and C. parapsilosis. nih.gov The antifungal activity of these compounds is influenced by their molecular structure, such as the level of alkylation. nih.gov For example, the tri-(2-thioureido-ethyl)-amine was found to be highly active against C. albicans and C. glabrata with a concentration of 0.49 μg/mL. nih.gov Other research has highlighted the efficacy of thiourea derivatives of 2-thiophenecarboxylic acid against nosocomial strains of Candida auris, with some derivatives showing a notable inhibitory effect on biofilm growth and microbial adherence. mdpi.comnih.gov

Table 2: Antifungal Activity of Selected Thiourea Analogues

| Compound/Analogue | Fungal Species | Activity/Concentration | Reference |

| tri-(2-thioureido-ethyl)-amine | C. albicans | 0.49 μg/mL | nih.gov |

| tri-(2-thioureido-ethyl)-amine | C. glabrata | 0.49 μg/mL | nih.gov |

| N,N',N'',N'''-hexamethyl-derivative | C. albicans | 250 μg/mL | nih.gov |

| N,N',N'',N'''-hexamethyl-derivative | C. glabrata | 250 μg/mL | nih.gov |

| ortho-methylated derivative of 2-thiophenecarboxylic acid | C. auris | High activity | mdpi.comnih.gov |

This table is interactive and can be sorted by column.

Antiviral Properties and Targets (e.g., SARS-CoV-2, HIV-1)

Thiourea derivatives have demonstrated a broad spectrum of antiviral activities, targeting various viruses through distinct mechanisms. Research has identified certain thiourea scaffolds as inhibitors of SARS-CoV-2 entry into host cells by blocking the interaction between the virus's spike protein (Receptor Binding Domain - RBD) and the Angiotensin-Converting Enzyme 2 (ACE2) receptor on the host cell. nih.gov For instance, the thiourea derivative BB IV-46, which is 1-(4-iodophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea, has been identified as a potential inhibitor of this interaction. nih.gov Furthermore, quantitative structure-activity relationship (QSAR) models have been employed to design phenethyl-thiazole-thiourea compounds with potential inhibitory effects against SARS-CoV-2. nih.gov

In the context of Human Immunodeficiency Virus 1 (HIV-1), certain thiourea derivatives have shown promising activity. One study reported a thiourea derivative with a 1,3-benzothiazol-2-yl moiety that exhibited notable activity against wild-type HIV-1 and its clinically relevant mutant variants. rsc.orgmdpi.com A colorimetric enzyme immunoassay revealed that its mode of action is as a non-nucleoside inhibitor of the reverse transcriptase enzyme, a critical component of the HIV-1 replication cycle. rsc.orgmdpi.com Structure-activity relationship studies of other series of thiourea derivatives have indicated that substitutions on the phenyl and pyridinyl rings are crucial for their anti-HIV activity. nih.gov

Beyond SARS-CoV-2 and HIV-1, thiourea derivatives have been investigated for their efficacy against other viruses. Adamantylthiourea derivatives have shown antiviral activity against the influenza A2/Asian/J305 virus. tandfonline.com Additionally, certain novel thiourea derivatives have demonstrated potent antiviral activity against the Hepatitis B Virus (HBV), comparable to existing drugs like Entecavir. researchgate.net In the realm of plant viruses, a chiral phosphonate-containing thiourea derivative, O,O'-diisopropyl (3-(L-1-(benzylamino)-1-oxo-3-phenylpropan-2-yl)thioureido)(phenyl)methyl phosphonate, was found to have significant curative activity against the Tobacco Mosaic Virus (TMV). jst.go.jpnih.gov Its mechanism involves inhibiting the polymerization of the TMV capsid protein. jst.go.jpnih.gov

Table 1: Antiviral Activity of Selected Thiourea Derivatives

| Compound/Derivative Class | Target Virus | Mechanism of Action/Target | Observed Effect |

|---|---|---|---|

| 1-(4-iodophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea (BB IV-46) | SARS-CoV-2 | Inhibition of Spike Protein (RBD)-ACE2 Interaction | Prevents viral entry into host cells. nih.gov |

| Thiourea derivative with 1,3-benzothiazol-2-yl moiety | HIV-1 (wild-type and mutants) | Non-nucleoside Reverse Transcriptase Inhibitor | Inhibits viral replication. rsc.orgmdpi.com |

| Adamantylthiourea derivatives | Influenza A2/Asian/J305 | Not specified | In vivo and in vitro antiviral activity. tandfonline.com |

| Novel thiourea derivatives (DSA-00, DSA-02, DSA-09) | Hepatitis B Virus (HBV) | Suppression of HBV replication | Activity comparable to Entecavir. researchgate.net |

| O,O'-diisopropyl (3-(L-1-(benzylamino)-1-oxo-3-phenylpropan-2-yl)thioureido)(phenyl)methyl phosphonate | Tobacco Mosaic Virus (TMV) | Inhibition of Capsid Protein (CP) polymerization | Curative activity of 53.3% at 500 µg/mL. jst.go.jpnih.gov |

Antitubercular Potential

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents, and thiourea derivatives have emerged as a promising class of compounds. Several studies have reported the synthesis and evaluation of thiourea derivatives against various strains of M. tuberculosis, including drug-resistant ones. nih.govnih.govmdpi.com

One study detailed the synthesis of novel arylthiourea derivatives that exhibited excellent activity against M. tuberculosis, with a lowest minimum inhibitory concentration (MIC) of 0.09 µg/ml. mdpi.com Another series of thiourea derivatives containing an aminoguanidine moiety also showed high antimycobacterial action, with one compound, BI-17, displaying a MIC value of 0.78 µM and low cytotoxicity. Furthermore, certain synthesized thiourea derivatives have demonstrated promising antitubercular activity with MIC values as low as 0.78 and 1.56 μg/mL.

The mechanism of action for some of these derivatives is believed to involve the inhibition of the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycobacterial fatty acid synthase II (FAS-II) system, which is crucial for mycolic acid biosynthesis. Molecular docking studies have been performed to understand the interaction between thiourea derivatives and InhA, providing insights for the rational design of more potent inhibitors. For example, thiocarbonyl-type agents are thought to covalently modify a dehydratase subunit of the bacterial FAS-II, thereby inhibiting mycolic acid synthesis.

Table 2: Antitubercular Activity of Selected Thiourea Derivatives

| Compound/Derivative Class | Target Organism | MIC Value | Potential Target |

|---|---|---|---|

| Arylthiourea derivatives | M. tuberculosis (including drug-resistant strains) | As low as 0.09 µg/ml mdpi.com | Not specified |

| Thiourea derivative BI-17 (with aminoguanidine moiety) | M. tuberculosis H37Rv | 0.78 µM | Not specified |

| Thiourea-based derivatives | M. tuberculosis | 0.78 and 1.56 μg/mL | Enoyl-acyl carrier protein reductase (InhA) |

| N-(cyclohexyl(methyl)carbomothioyl) benzamide (TU1) | M. tuberculosis (Mtb) | 28.2 µM (MIC90) | Not specified |

| N-(cyclohexyl(methyl)carbamothioyl)-2-methylbenzamide (TU2) | M. tuberculosis (Mtb) | 11.2 µM (MIC90) | Not specified |

Antiparasitic and Antimalarial Activities

Thiourea derivatives have demonstrated significant potential as antiparasitic and antimalarial agents. Their activity has been evaluated against various protozoan parasites, including Leishmania and Plasmodium species.

In the realm of antileishmanial research, numerous N,N'-disubstituted thiourea derivatives have been synthesized and tested against different Leishmania species. Several compounds were found to be active against Leishmania amazonensis promastigotes, with IC50 values ranging from 21.48 to 189.10 µM and low cytotoxicity towards mammalian cells. Further studies identified derivatives with significant activity against both promastigote and amastigote forms of L. amazonensis. nih.gov For instance, one compound exhibited an IC50 of 4.9 ± 1.2 µM, and the introduction of a piperazine ring in a second generation of compounds led to a derivative with an IC50 of 1.8 ± 0.5 µM. nih.gov Thiourea derivatives of (±)-aminoglutethimide have also been synthesized, with some showing potent activity against Leishmania major and Leishmania tropica. jst.go.jpnih.gov Docking studies suggest that these compounds may target the folate and glycolytic pathways of the parasite. jst.go.jpnih.gov